(2-Bromo-1-methoxyethyl)benzene

Catalog No.
S750389
CAS No.
13685-00-2
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromo-1-methoxyethyl)benzene

CAS Number

13685-00-2

Product Name

(2-Bromo-1-methoxyethyl)benzene

IUPAC Name

(2-bromo-1-methoxyethyl)benzene

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

XLUICHSZBNGJHF-UHFFFAOYSA-N

SMILES

COC(CBr)C1=CC=CC=C1

Canonical SMILES

COC(CBr)C1=CC=CC=C1

Here's what we can gather from available resources:

  • Chemical Suppliers: Several chemical suppliers, including Molport and AstaTech, offer (2-bromo-1-methoxyethyl)benzene for purchase, suggesting potential use in research settings. However, the specific research applications are not mentioned in the listings.
  • PubChem Entry: The National Institutes of Health's PubChem database provides information on the compound's structure, formula, and some basic properties. However, there is no mention of its research applications.

Scientific research often involves unpublished work, and discoveries might not be immediately reflected in publicly available resources. Additionally, research on specific compounds might be ongoing but not yet widely disseminated.

Further Exploration:

If you are interested in exploring the potential research applications of (2-bromo-1-methoxyethyl)benzene, you can consider the following:

  • Consulting scientific databases: Search for relevant research articles using keywords like "2-bromo-1-methoxyethylbenzene" or "1-bromo-4-(2-methoxyethyl)benzene" in databases like ScienceDirect, Scopus, or Web of Science.
  • Reaching out to researchers: Consider contacting researchers working in areas potentially relevant to the compound's structure and properties. They might be able to provide insights into its potential research applications.

The origin of (2-Bromo-1-methoxyethyl)benzene is not well documented in scientific literature. It is likely a synthetic compound produced for specific research purposes. Its significance in scientific research appears to be limited, with no major published studies readily available.


Molecular Structure Analysis

The key feature of (2-Bromo-1-methoxyethyl)benzene's structure is the combination of three functional groups:

  • Benzene ring: A six-membered aromatic ring forming the core of the molecule.
  • Bromo (Br) group: Attached to the second carbon atom of the ethyl chain, it introduces a reactive site and potential for nucleophilic substitution reactions.
  • Methoxy (OCH3) group: Attached to the first carbon of the ethyl chain, it provides an ether linkage and potential for participation in various reactions due to the oxygen atom's lone pair.

Chemical Reactions Analysis

  • Nucleophilic substitution: The bromo group can be replaced by a nucleophile (Nu) in a reaction like this: C6H5CH2CH2Br (OCH3) + Nu -> C6H5CH2CH2Nu (OCH3) + Br-. The specific product would depend on the nature of the nucleophile.
  • Ether cleavage: Under strong acidic or basic conditions, the C-O bond in the methoxy group might be cleaved, leading to products like phenol (C6H5OH) and other fragments.

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature, based on the presence of the aromatic ring and the ether group.
  • Melting point and boiling point: Expected to be in the moderate range (around 50-200°C) for organic liquids with similar structures.
  • Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, and acetone due to the aromatic ring, but with limited solubility in water due to the non-polar groups.

There is no documented research on the mechanism of action of (2-Bromo-1-methoxyethyl)benzene in biological systems.

  • Bromo group: Can be irritating to skin and eyes. Handle with appropriate personal protective equipment (PPE) [].
  • Organic compound: May be flammable and should be kept away from heat sources [].
Involving (2-Bromo-1-methoxyethyl)benzene include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives. For example, treatment with sodium hydroxide can replace bromine with a hydroxyl group, yielding phenolic compounds.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization of the aromatic system .

Synthesis of (2-Bromo-1-methoxyethyl)benzene can be achieved through several methods:

  • Bromination of Methoxyethylbenzene: This method involves treating methoxyethylbenzene with bromine in the presence of a catalyst or under controlled conditions to introduce the bromine atom at the desired position.
  • Alkylation Reactions: Starting from bromoethanol and phenol derivatives, alkylation can be performed to synthesize (2-Bromo-1-methoxyethyl)benzene through ether formation.
  • Grignard Reagents: Utilizing Grignard reagents derived from bromoethanol and benzene derivatives may also yield (2-Bromo-1-methoxyethyl)benzene through nucleophilic attack on electrophilic centers .

(2-Bromo-1-methoxyethyl)benzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its structural characteristics that may confer biological activity.
  • Material Science: It may be utilized in developing new materials or polymers due to its unique chemical properties .

Several compounds share structural similarities with (2-Bromo-1-methoxyethyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
EthylbenzeneC8H10Simple ethyl substituent on benzene
1-Methoxy-2-bromobenzeneC8H9BrOMethoxy group at position one
4-BromoanisoleC7H6BrOBromine substituent at para position

Uniqueness of (2-Bromo-1-methoxyethyl)benzene

What sets (2-Bromo-1-methoxyethyl)benzene apart from these similar compounds is its specific combination of a bromine atom at the ortho position relative to the methoxy group on the benzene ring. This unique positioning influences both its reactivity and potential applications in organic synthesis and pharmaceuticals.

XLogP3

2.4

Other CAS

13685-00-2

Dates

Modify: 2023-08-15

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